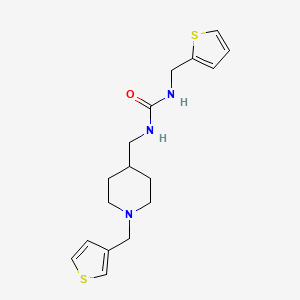

1-(Thiophen-2-ylmethyl)-3-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)urea

Description

1-(Thiophen-2-ylmethyl)-3-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)urea is an organic compound featuring a urea core substituted with thiophene and piperidine groups

Properties

IUPAC Name |

1-(thiophen-2-ylmethyl)-3-[[1-(thiophen-3-ylmethyl)piperidin-4-yl]methyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N3OS2/c21-17(19-11-16-2-1-8-23-16)18-10-14-3-6-20(7-4-14)12-15-5-9-22-13-15/h1-2,5,8-9,13-14H,3-4,6-7,10-12H2,(H2,18,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBRYIFYDKLFOKR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)NCC2=CC=CS2)CC3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Thiophen-2-ylmethyl)-3-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)urea typically involves multi-step organic reactions. A common synthetic route includes:

-

Formation of the Piperidine Intermediate:

Starting Material: 4-piperidone.

Reaction: Reductive amination with thiophen-3-ylmethylamine.

Conditions: Hydrogenation in the presence of a catalyst like palladium on carbon (Pd/C).

-

Formation of the Urea Derivative:

Starting Material: The piperidine intermediate.

Reaction: Reaction with thiophen-2-ylmethyl isocyanate.

Conditions: Typically carried out in an inert solvent such as dichloromethane (DCM) at room temperature.

Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve yield and efficiency, and the employment of automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions: 1-(Thiophen-2-ylmethyl)-3-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)urea can undergo various chemical reactions, including:

Oxidation: The thiophene rings can be oxidized to sulfoxides or sulfones using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).

Reduction: The urea moiety can be reduced to amines using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The thiophene rings can participate in electrophilic substitution reactions, such as halogenation using bromine or chlorination using chlorine gas.

Common Reagents and Conditions:

Oxidation: m-CPBA in dichloromethane at 0°C to room temperature.

Reduction: LiAlH4 in dry ether under reflux.

Substitution: Halogenation with bromine in acetic acid at room temperature.

Major Products:

Oxidation: Thiophene sulfoxides or sulfones.

Reduction: Corresponding amines.

Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

Chemical Structure and Synthesis

The compound consists of a urea functional group linked to thiophenes and a piperidine moiety. The synthesis typically involves multi-step organic reactions requiring precise control over conditions to achieve high yields. The structural complexity allows for diverse modifications that can enhance its biological activity.

Cancer Treatment

Research indicates that urea derivatives similar to 1-(Thiophen-2-ylmethyl)-3-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)urea exhibit promising anti-cancer properties. A study highlighted that certain thiophen-based urea derivatives showed significant in vitro activity against various cancer cell lines, suggesting that this compound could be further explored for its potential in oncology .

Table 1: Summary of Anti-Cancer Activity of Urea Derivatives

| Compound Structure | Activity Type | IC50 (μM) | Reference |

|---|---|---|---|

| Thiophen Urea Derivative A | Inhibition of Cell Proliferation | 15.2 | |

| Thiophen Urea Derivative B | Induction of Apoptosis | 8.5 |

Diabetes Management

The compound may also be relevant in the development of α-glucosidase inhibitors, which are crucial for managing type 2 diabetes. Research on similar thiophene-based compounds has shown their effectiveness in inhibiting α-glucosidase, thereby reducing postprandial glucose levels . This suggests that this compound could be a candidate for further studies aimed at diabetes treatment.

Table 2: Comparison of α-Glucosidase Inhibitors

| Compound Name | IC50 (μM) | Mechanism of Action | Reference |

|---|---|---|---|

| Compound A | 0.59 | Non-competitive Inhibition | |

| Compound B | 0.65 | Allosteric Binding |

Immune Response Modulation

The compound's potential as a Toll-like receptor (TLR) agonist has been investigated, with findings indicating that thiophene-containing urea analogues can activate TLRs, leading to enhanced immune responses . This property suggests its utility in developing therapies for infectious diseases and cancer immunotherapy.

Table 3: TLR Activation Potency of Urea Analogues

Case Studies and Research Findings

Recent studies have focused on optimizing the pharmacological profiles of thiophene-based ureas. A notable study synthesized various derivatives and evaluated their biological activities against specific targets, demonstrating that modifications can significantly enhance efficacy while reducing toxicity .

For instance, compounds designed with specific structural modifications exhibited improved selectivity and potency against Mycobacterium tuberculosis, indicating their potential as anti-tuberculosis agents .

Mechanism of Action

The mechanism of action of 1-(Thiophen-2-ylmethyl)-3-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)urea involves its interaction with molecular targets such as enzymes or receptors. The thiophene rings may facilitate binding through π-π interactions, while the urea moiety can form hydrogen bonds with active site residues. This compound may modulate biological pathways by inhibiting or activating specific enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

- 1-(Thiophen-2-ylmethyl)-3-(piperidin-4-ylmethyl)urea

- 1-(Thiophen-3-ylmethyl)-3-(piperidin-4-ylmethyl)urea

Comparison: 1-(Thiophen-2-ylmethyl)-3-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)urea is unique due to the presence of both thiophen-2-ylmethyl and thiophen-3-ylmethyl groups, which may confer distinct electronic and steric properties compared to its analogs. This structural uniqueness can influence its reactivity and interaction with biological targets, potentially leading to different pharmacological profiles.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Biological Activity

1-(Thiophen-2-ylmethyl)-3-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)urea is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure

The compound features a unique structure combining thiophene and piperidine moieties, which contributes to its diverse biological properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The structural components allow for modulation of biochemical pathways involved in cell signaling, proliferation, and apoptosis.

Anticancer Activity

Research indicates that derivatives containing piperidine structures exhibit promising anticancer properties. For instance, studies have shown that compounds similar to this compound can induce cytotoxic effects in cancer cell lines. A notable study highlighted the enhanced cytotoxicity of a related compound in FaDu hypopharyngeal tumor cells, outperforming standard treatments like bleomycin .

Antimicrobial Properties

The compound has also demonstrated potential as an antimicrobial agent. Its structural components are believed to inhibit key enzymes involved in bacterial cell wall synthesis, making it effective against various strains of bacteria, including MRSA and E. coli .

Neuroprotective Effects

There is emerging evidence suggesting that similar piperidine derivatives may possess neuroprotective effects. Compounds targeting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) have shown promise in treating neurodegenerative diseases such as Alzheimer’s disease .

Research Findings

Recent studies have focused on the synthesis and biological evaluation of thiophene-containing compounds. Here are some key findings:

Case Studies

- Cytotoxicity Assessment : A study evaluated the cytotoxic effects of a related thiophene-piperidine compound on various cancer cell lines. The results indicated a dose-dependent increase in cell death, suggesting its potential as a chemotherapeutic agent.

- Antimicrobial Testing : Another investigation tested the efficacy of the compound against several bacterial strains, revealing significant inhibition rates compared to control groups.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.